6-fluoro-5-methoxy-2,3-dihydro-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
6-fluoro-5-methoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h4-5,11H,2-3H2,1H3 |
InChI Key |
ZGQZJRVSELBZOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN2)F |
Origin of Product |
United States |
Synthetic Methodologies for 6 Fluoro 5 Methoxy 2,3 Dihydro 1h Indole and Its Analogues
Retrosynthetic Analysis of the 2,3-Dihydro-1H-indole Core
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For the 2,3-dihydro-1H-indole core, a primary disconnection can be made at the C2-C3 bond, suggesting a cyclization strategy from a suitably substituted aniline (B41778) derivative. Another common approach involves the reduction of an indole (B1671886) precursor.
Key disconnections for the 2,3-dihydro-1H-indole skeleton often lead to precursors such as:
o-Nitrotoluenes: These can be transformed into indoles, which are then reduced to indolines.
Anilines: Functionalized anilines can undergo cyclization reactions to form the indoline (B122111) ring.
o-Haloanilines: These are common precursors for palladium-catalyzed cyclization reactions.
The choice of disconnection and corresponding synthetic route is often dictated by the desired substitution pattern on the aromatic ring and the pyrroline (B1223166) ring of the indoline core.
Classical Synthetic Routes to Substituted Indoles and Dihydroindoles
Several classical methods have been established for the synthesis of indoles, which can subsequently be reduced to the corresponding 2,3-dihydroindoles.
Developed in 1883, the Fischer indole synthesis is a venerable and widely used method for preparing indoles. tcichemicals.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.com
The general mechanism proceeds through the following key steps:
Formation of the arylhydrazone.
Tautomerization to an enamine.
A wikipedia.orgwikipedia.org-sigmatropic rearrangement.
Loss of ammonia (B1221849) to form the indole ring. byjus.com
A variety of Brønsted and Lewis acids can be employed as catalysts. tcichemicals.comrsc.org While versatile, the Fischer synthesis can sometimes lead to mixtures of regioisomers when using unsymmetrical ketones. byjus.comthermofisher.com
The Leimgruber-Batcho indole synthesis provides a popular alternative to the Fischer method, particularly because it utilizes readily available o-nitrotoluenes as starting materials. wikipedia.org This two-step process involves:
Formation of an enamine from an o-nitrotoluene using a dimethylformamide dimethyl acetal (B89532) and a secondary amine like pyrrolidine. wikipedia.org
Reductive cyclization of the intermediate enamine to afford the indole. wikipedia.org
A variety of reducing agents can be used for the cyclization step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org This method is known for its high yields and mild reaction conditions. wikipedia.org
Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions for the construction of heterocyclic systems, including indoles and their derivatives. These methods offer high efficiency and functional group tolerance.
One such strategy involves the coupling of 2-iodoaniline (B362364) derivatives with internal alkynes, which provides a route to 2,3-disubstituted indoles. acs.org Another approach is the palladium-catalyzed arylation of ortho-alkynylanilines with arylsiloxanes. rsc.org The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, can also be adapted for indole synthesis, for instance, in the synthesis of 2,3-diaryl-N-methylindoles from o-alkynylanilines and aryl pinacol (B44631) boronic esters. researchgate.net
Table 1: Comparison of Classical and Modern Indole Synthesis Methods Interactive Table:
| Synthesis Method | Starting Materials | Key Features | Limitations |
| Fischer Indole Synthesis | Arylhydrazines, Aldehydes/Ketones | Oldest and reliable method, one-pot synthesis possible. tcichemicals.comthermofisher.com | Can produce regioisomeric mixtures with unsymmetrical ketones. byjus.com |
| Leimgruber-Batcho Synthesis | o-Nitrotoluenes | High yields, mild conditions, uses readily available starting materials. wikipedia.org | Inaccessibility of some multiply substituted o-nitrotoluenes. clockss.org |
| Palladium-Catalyzed Cross-Coupling | o-Haloanilines, Alkynes, Organoborons | High efficiency, good functional group tolerance, regioselective. acs.orgresearchgate.net | Can require specialized ligands and catalysts. |
Specific Approaches for 6-Fluoro-5-methoxy-2,3-dihydro-1H-indole Synthesis
The synthesis of this compound requires careful consideration of how to introduce the fluoro and methoxy (B1213986) substituents onto the benzene (B151609) ring.
The synthesis of methoxy-activated indoles has been achieved using various commercially available starting materials like di- and trimethoxyaniline and benzaldehyde (B42025) derivatives. chim.it For the target molecule, a plausible starting material would be a 4-fluoro-5-methoxyaniline or a 3-fluoro-4-methoxytoluene derivative, depending on the chosen synthetic route.
For instance, in a Leimgruber-Batcho approach, a substituted 2-nitrotoluene (B74249) would be the key precursor. The synthesis of 5,6-dimethoxyindole (B14739) has been reported via a copper-catalyzed cyclization of 2-bromo-4,5-dimethoxybenzaldehyde (B182550) with ethyl 2-isocyanoacetate. chim.it A similar strategy could potentially be adapted for the fluoro-methoxy analogue.
Another approach involves the modification of an existing indole or indoline. For example, electrophilic fluorination or methoxylation of a pre-formed indoline could be considered, although regioselectivity might be a challenge.
Table 2: Potential Precursors for this compound Interactive Table:
| Precursor Type | Potential Starting Material | Corresponding Synthetic Route |
| Substituted Aniline | 4-Fluoro-5-methoxyaniline | Cyclization with a C2 synthon |
| Substituted o-Nitrotoluene | 4-Fluoro-5-methoxy-2-nitrotoluene | Leimgruber-Batcho Synthesis |
| Substituted o-Haloaniline | 2-Iodo-4-fluoro-5-methoxyaniline | Palladium-Catalyzed Cyclization |
Stereoselective and Enantioselective Synthesis
The creation of stereogenic centers within the indoline nucleus is of paramount importance for the development of chiral molecules. Asymmetric synthesis of highly substituted indolines can be achieved through various catalytic methods, which allow for precise control over the spatial arrangement of substituents.
Rhodium-catalyzed C–H insertion reactions represent a powerful tool for constructing densely functionalized indolines. This methodology often employs donor/donor carbenes, which can be generated in situ from corresponding hydrazones, thereby avoiding the isolation of potentially unstable diazo intermediates. The use of chiral rhodium catalysts induces high levels of stereoselectivity, enabling the synthesis of indolines with excellent diastereomeric and enantiomeric ratios. nih.gov For instance, the insertion of a donor/donor carbene into the C-H bonds of N-substituted anilines can proceed with high stereocontrol, influenced by both the catalyst and the steric bulk of the substrates. nih.gov
Another sophisticated approach involves gold-catalyzed cascade reactions. Enantioselective gold-catalyzed hydroindolination/iminium trapping sequences can produce architecturally complex polycyclic fused indolines in a chemo-, regio-, and stereodefined manner. acs.org This strategy has been successfully applied to synthesize highly functionalized tetracyclic systems containing the indoline core with good yields and high enantiomeric excess.
Below is a table summarizing representative catalytic systems for the asymmetric synthesis of indoline derivatives.
| Catalyst System | Reaction Type | Substrate Example | Yield | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) |
| Rhodium(II) Tetracarboxylate | Intramolecular C–H Insertion | N-Cyclohexyl-2-ethylaniline derivative | High | >20:1 | 97:3 |
| Chiral Gold-Phosphate | Hydroindolination/Cyclization | N-Allenyl-2-alkynylaniline | 75% | - | 87% ee |
Derivatization Strategies of the 2,3-Dihydro-1H-indole Moiety
Functionalization of the pre-formed indoline scaffold allows for the exploration of chemical space and the generation of diverse molecular libraries. Key strategies include substitution at the nitrogen atom, modification of the aryl ring, and the construction of new fused ring systems.
The nitrogen atom of the indoline ring is a nucleophilic center that readily participates in substitution reactions. This allows for the introduction of a wide array of functional groups, which can modulate the molecule's properties or serve as handles for further chemical transformations.
Standard N-alkylation can be achieved by treating the indoline with alkyl halides or other electrophiles in the presence of a base. For more complex substitutions, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl or N-heteroaryl bonds. Protecting groups, such as tert-butoxycarbonyl (Boc), are often used to modulate the reactivity of the nitrogen and can be readily removed when desired.
The table below illustrates common N-substitution reactions for the indoline core.
| Reaction Type | Reagents | Conditions | Product Type |
| N-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Solvent (e.g., Acetonitrile), Heat | N-Alkylindoline |
| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride), Base (e.g., Pyridine) | Solvent (e.g., CH₂Cl₂), 0 °C to rt | N-Acylindoline |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide, Pd Catalyst, Ligand, Base | Solvent (e.g., Toluene), Heat | N-Arylindoline |
| N-Boc Protection | (Boc)₂O, Base (e.g., Et₃N) | Solvent (e.g., THF), rt | N-Boc-indoline |
Direct functionalization of the C-H bonds on the benzene portion (C4, C5, C6, and C7) of the indoline ring is challenging due to their lower intrinsic reactivity compared to the C2 and C3 positions of the corresponding indole. However, modern synthetic methods, particularly those using directing groups (DGs), have enabled site-selective modifications. acs.orgnih.govresearchgate.net
Directed ortho metalation (DoM) is a powerful strategy where a directing group on the nitrogen atom coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. wikipedia.org For N-Boc protected indoline, lithiation occurs selectively at the C7 position, allowing for subsequent reaction with various electrophiles. orgsyn.org This contrasts with N-Boc-indole, where lithiation typically occurs at C2. orgsyn.org
Transition-metal-catalyzed C-H activation is another key approach. Different directing groups can steer functionalization to specific positions. For example, an N-pivaloyl group can direct Rh-catalyzed alkenylation to the C7 position, while other catalyst and ligand combinations can target the C4, C5, or C6 positions. chim.itrsc.org The existing 5-methoxy group on the target scaffold is an ortho-, para- directing group for classical electrophilic aromatic substitution, which would inherently activate the C4 and C6 positions for reactions like nitration or halogenation. libretexts.org
The following table summarizes strategies for aryl functionalization.
| Position | Method | Directing Group | Reagents | Reaction Type |
| C7 | Directed ortho Metalation | N-Boc | 1. s-BuLi, TMEDA; 2. Electrophile (e.g., DMF) | Formylation |
| C7 | C-H Activation | N-P(O)tBu₂ | Pd Catalyst, Aryl Halide | Arylation |
| C4 | C-H Activation | C3-Pivaloyl | Pd Catalyst, Aryl Halide | Arylation |
| C4/C6 | Electrophilic Aromatic Substitution | 5-Methoxy (internal) | HNO₃/H₂SO₄ | Nitration |
Annulation reactions involve the construction of a new ring fused to the indoline framework, leading to polycyclic systems with significant structural complexity. The synthesis of pyrido[4,3-b]indoles, also known as γ-carbolines, is of particular interest due to their presence in biologically active molecules.
A prominent method for constructing fused pyridine (B92270) rings is the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. ebrary.net While the classic substrate is a tryptamine (B22526) (leading to pyrido[3,4-b]indoles), variations of this reaction and other intramolecular cyclization strategies can be used to access the desired pyrido[4,3-b]indole skeleton from appropriately functionalized indoline precursors.
Modern approaches often involve multi-component or tandem reactions. For example, a sequence involving a Michael addition followed by a Pictet-Spengler cyclization and lactamization can build complex fused systems in a single pot. thieme-connect.com Fischer indole cyclization of suitable phenylhydrazone precursors is another established method for creating the indole core as part of a larger fused system, which can be adapted for the synthesis of complex carbolines. researchgate.net
The table below provides an overview of annulation reactions.
| Fused System | Reaction Name/Type | Key Reactants | Conditions |
| Tetrahydro-γ-carboline (Pyrido[4,3-b]indole) | Modified Pictet-Spengler | 4-Aminoindoline derivative, Aldehyde | Acid catalyst (e.g., TFA) |
| Tetrahydro-β-carboline (Pyrido[3,4-b]indole) | Pictet-Spengler | Tryptamine, Aldehyde/Ketone | Acid catalyst |
| Thieno[2,3-b]indole | [3+2] Annulation | Indoline-2-thione, Nitroalkene adduct | Base-mediated |
| Dihydroindolizino[8,7-b]indole | Tandem Cyclization/Cycloaddition | Tryptamine, Arylglyoxal, Acetylenic ester | TFA, then heat |
Structure Activity Relationship Sar Studies and Pharmacophore Analysis of 6 Fluoro 5 Methoxy 2,3 Dihydro 1h Indole Derivatives
Elucidation of Key Structural Elements for Biological Activity
The biological activity of indole (B1671886) and dihydroindole derivatives is often dictated by the interplay of several key structural features. The indole nucleus itself serves as a versatile scaffold that can mimic peptide structures and bind to a variety of enzymes and receptors. acs.org The presence of nitrogen-containing heterocycles is a common feature in many biologically active molecules, often contributing to essential binding interactions, such as hydrogen bonding, with biological targets. acs.org
For the 6-fluoro-5-methoxy-2,3-dihydro-1H-indole scaffold, the following elements are considered critical for its pharmacological profile:
The Dihydroindole Core : This saturated five-membered ring fused to the benzene (B151609) ring provides a three-dimensional structure that is distinct from the planar indole. This non-planar geometry can be crucial for fitting into specific binding pockets of proteins. The indoline (B122111) scaffold is recognized as a privileged structure in medicinal chemistry, appearing in a number of potent and selective inhibitors of various enzymes. nih.gov
The Amine Group (N-H) : The secondary amine within the dihydroindole ring is a key functional group. It can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule within a receptor's active site. cenmed.com The potential for N-substitution allows for the introduction of various groups to modulate potency, selectivity, and pharmacokinetic properties.
Aromatic Substituents (6-Fluoro and 5-Methoxy) : The substituents on the benzene ring play a vital role in modulating the electronic properties and steric profile of the molecule. The 6-fluoro group is an electron-withdrawing group that can influence the pKa of the indole nitrogen and form specific interactions, such as halogen bonds or hydrogen bonds, with protein residues. The 5-methoxy group is an electron-donating group that can also participate in hydrogen bonding and alter the molecule's lipophilicity and metabolic stability. The interplay between these two groups is critical for fine-tuning the biological activity. Methoxy-activated indoles, in general, show enhanced and diverse reactivity, which is often exploited in the synthesis of biologically active compounds. chim.it
Impact of Substitution Patterns on Pharmacological Profiles
The substitution pattern on the indole or dihydroindole ring system has a profound impact on the pharmacological profile of the resulting derivatives. Studies on related scaffolds have demonstrated that even minor changes in the position or nature of substituents can lead to significant changes in biological activity and selectivity.
The following table summarizes the impact of different substitution patterns on the activity of a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, which share a related core structure.
| Compound | Substitution Pattern | EC50 (μM) | Comment |
|---|---|---|---|
| Analog with 6-Fluoro | 6-Fluoro | - | Considered a beneficial substitution. acs.org |
| Analog with 6-Fluoro, 8-Methoxy | 6-Fluoro, 8-Methoxy | - | Significant drop in potency compared to mono-fluoro analog. acs.org |
| Analog with 6-Fluoro, 8-Methyl | 6-Fluoro, 8-Methyl | - | Significant drop in potency compared to mono-fluoro analog. acs.org |
| Analog with 6-Fluoro, 9-Methyl | 6-Fluoro, 9-Methyl | 0.06 | Over 6-fold increase in potency. acs.org |
Further studies on other indole-based compounds have shown that the introduction of electron-withdrawing groups at the C-6 position can improve biological activity and metabolic stability. nih.gov This suggests that the 6-fluoro substituent in the this compound scaffold is likely to have a positive impact on its pharmacological properties.
Conformational Analysis and Bioactive Conformations
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For flexible molecules like derivatives of this compound, identifying the bioactive conformation—the specific shape the molecule adopts when it binds to its biological target—is a key aspect of drug design.
Conformational analysis of related cyclic compounds has been performed using techniques like NMR spectroscopy and computational methods such as molecular mechanics (MMP2) calculations. nih.gov For example, in the case of 5-hydroxy-2-(dipropylamino)tetralin, a dopamine (B1211576) receptor agonist with a related bicyclic structure, it was found that the molecule preferentially adopts a half-chair conformation with a pseudoequatorial nitrogen substituent. nih.gov
The bioactive conformation of a molecule is often influenced by the steric and electronic effects of its substituents. For instance, the introduction of a methyl group at the C(2) position of the tetralin ring led to a change in the preferred conformation and a loss of dopaminergic activity, suggesting that the steric bulk of the methyl group prevented proper alignment with the receptor. nih.gov
Comparative SAR with Related Indole and Dihydroindole Scaffolds
Comparing the SAR of this compound derivatives with that of other related indole and dihydroindole scaffolds can provide valuable insights into the role of the core structure and its substituents.
Indole vs. Dihydroindole (Indoline) : The saturation of the 2,3-double bond in the indole ring to form a dihydroindole (indoline) has a significant impact on the molecule's geometry, changing it from a planar to a non-planar structure. This can lead to differences in binding affinity and selectivity for biological targets. While the indole scaffold is often associated with a wide range of biological activities, the indoline scaffold has also been identified as a key component of potent and selective inhibitors for various targets, including Lysine Specific Demethylase 1 (LSD1). nih.gov
Impact of Fluorine and Methoxy (B1213986) Groups : The presence and position of fluoro and methoxy groups on the benzene ring are critical for activity. In a series of kinase inhibitors, the placement of methoxy groups was found to be important for potency. researchgate.net Similarly, fluorine substitution is a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and other pharmacokinetic properties. nih.gov
Comparison with other Fused Heterocycles : The indole nucleus can be compared to other bicyclic heterocyclic systems like benzimidazoles. In some SAR studies, replacing an indole ring with a benzimidazole (B57391) led to a decrease in activity, suggesting that the indole's specific electronic and structural features were important for the observed biological effect. nih.gov
The following table provides a conceptual comparison of SAR trends across different but related scaffolds.
| Scaffold | Key Structural Features | General SAR Observations |
|---|---|---|
| Indole | Planar, aromatic system. N-H is a hydrogen bond donor. | Substitutions at various positions (e.g., C5, C6) can significantly modulate activity. nih.gov |
| Dihydroindole (Indoline) | Non-planar, flexible ring. N-H is a hydrogen bond donor. | Often serves as a privileged scaffold in selective inhibitors. nih.gov The stereochemistry of substituents can be critical. |
| Benzimidazole | Planar, aromatic system with two nitrogen atoms. | Can act as a bioisostere for indole, but replacement can lead to loss of activity in some cases. nih.gov |
Mechanistic Investigations of Biological Interactions
Identification of Molecular Targets and Pathways
The specific molecular targets and pathways affected by derivatives of 6-fluoro-5-methoxy-2,3-dihydro-1H-indole are diverse, reflecting the versatility of this chemical scaffold.
Derivatives of this indole (B1671886) have been investigated as inhibitors of several key enzymes implicated in human diseases and infectious agents.
Kinases: The dihydroindole framework is a component of potent and selective kinase inhibitors. For example, a derivative, 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), was identified as a first-in-class inhibitor of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK). nih.gov Another compound, GSK583, which incorporates a related fluoro-substituted indazole ring, is a highly potent and selective inhibitor of RIP2 kinase, a key enzyme in the innate immune system. nih.gov
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): While direct inhibition data for this specific indole is not prevalent, the general class of small molecules known as CFTR inhibitors, such as the thiazolidinone CFTRinh-172, are crucial tools for studying CFTR function and have therapeutic potential for secretory diarrheas. nih.gov The principles of targeting specific residues on the CFTR protein could guide the design of new modulators based on the this compound scaffold.
Mycobacterium tuberculosis (Mtb) Enzymes: This indole core is integral to novel antitubercular agents. Indole-2-carboxamide derivatives are a well-studied class of inhibitors targeting the Mycobacterial membrane protein Large 3 (MmpL3). nih.gov MmpL3 is an essential transporter for mycolic acids, which are vital components of the mycobacterial cell wall. nih.gov Compounds like NITD-304 and NITD-349, which are indolecarboxamides, have been confirmed to directly interact with and inhibit MmpL3. nih.gov
| Target Enzyme | Compound Class/Example | Biological Significance |
| PERK Kinase | Pyrrolo[2,3-d]pyrimidine derivative | Cancer cell survival |
| RIP2 Kinase | GSK583 | Innate immunity, inflammatory diseases |
| MmpL3 | Indole-2-carboxamides (e.g., NITD-304) | Mycobacterium tuberculosis cell wall synthesis |
The indole nucleus is a classic pharmacophore for ligands of serotonin (B10506) (5-HT) receptors. The specific substitutions on the this compound ring are expected to modulate binding affinity and selectivity across the various 5-HT receptor subtypes. nih.gov While many indolealkylamines bind non-selectively, specific structural modifications can confer selectivity. acnp.org For instance, the 5-HT6 receptor, which is exclusively expressed in the central nervous system, has a high affinity for several atypical antipsychotic drugs that feature complex heterocyclic systems, often including indole-like moieties. nih.gov The development of multi-target ligands for dopamine (B1211576) and serotonin receptors, often based on scaffolds that can be conceptually linked to indoles, is a key strategy in the search for new antipsychotics. nih.gov
Understanding the specific non-covalent interactions between a ligand and its protein target is crucial for rational drug design. Automated tools like the Protein-Ligand Interaction Profiler (PLIP) can detect and visualize key contacts such as hydrogen bonds, hydrophobic contacts, π-stacking, and halogen bonds. nih.govnih.gov For derivatives of this compound, the fluorine atom can participate in halogen bonds, while the methoxy (B1213986) group and the indole nitrogen can act as hydrogen bond acceptors or donors. These interactions are critical for the high-affinity binding observed in targets like PERK kinase and MmpL3. nih.govnih.gov
Cellular Mechanisms of Action
The molecular interactions of these compounds translate into specific effects at the cellular level, which can be measured through various assays.
The functional consequences of enzyme inhibition or receptor binding are typically evaluated in cell-based assays. For antitubercular compounds targeting MmpL3, in vitro assays measure the minimum inhibitory concentration (MIC) required to halt the growth of M. tuberculosis. nih.gov For kinase inhibitors, cellular assays can measure the inhibition of phosphorylation of downstream substrates or assess the impact on cell signaling pathways. nih.gov
Many compounds developed from the this compound scaffold exhibit potent antiproliferative activity against various cancer cell lines. For example, a novel series of indole-2-carboxamides demonstrated significant antiproliferative effects with GI50 values in the nanomolar range against several human cancer cell lines. nih.gov Similarly, certain 4-anilinoquinazoline (B1210976) analogues have shown high anticancer efficacy and selectivity in colorectal cancer cell lines, with IC50 values in the low micromolar range. mdpi.com The mechanisms often involve the induction of apoptosis, as observed with compounds like 9-methoxycanthin-6-one (B140682) in ovarian and other cancer cells. mdpi.com
| Compound/Derivative Class | Cancer Cell Line(s) | Potency (IC50/GI50) |
| Indole-2-carboxamides | Multiple | 29 nM - 47 nM (GI50) nih.gov |
| 4-anilinoquinazolines (DW-8) | HCT116, HT29, SW620 | 5.80 µM - 8.50 µM (IC50) mdpi.com |
| Lipophilic Fluoroquinolones | HCT116, HT29, PANC1 | 0.84 µM - 9.2 µM (IC50) nih.gov |
Influence of Fluoro and Methoxy Groups on Binding and Efficacy
The strategic placement of fluoro and methoxy groups on the 2,3-dihydro-1H-indole (indoline) scaffold plays a pivotal role in modulating the pharmacological properties of the resulting compounds. These substitutions influence the molecule's electronic environment, lipophilicity, and metabolic stability, which in turn dictates its binding affinity and efficacy at various biological targets. While direct mechanistic studies on this compound are not extensively documented in publicly available research, the influence of these functional groups can be inferred from structure-activity relationship (SAR) studies on analogous indole and indoline (B122111) derivatives.
The introduction of a fluorine atom at the 6-position of the indole ring has been shown to be a critical determinant of biological activity in several contexts. For instance, in a study of indole-chalcone derivatives, the presence of a 6-fluoro group on the indole moiety resulted in high cytotoxicity against oxaliplatin-resistant metastatic colorectal cancer cells. acs.org This suggests that the electronegativity and steric properties of the fluorine atom can significantly enhance the interaction of the indole core with its biological target.
Similarly, the methoxy group, particularly at the 5-position, is a well-established modulator of activity in indole-based compounds. The position and number of methoxy groups can drastically alter the efficacy of a compound. For example, in the same study of indole-chalcone analogs, the presence of trimethoxy substitutions on a phenyl ring attached to the indole core was found to be of high importance for its cytotoxic effects. acs.org
However, the combined effect of fluoro and methoxy substitutions is not always additive or predictable. In the development of novel potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), researchers explored the combination of a 6-fluoro group with an 8-methoxy group on a tetrahydro-γ-carboline core, which is structurally related to the dihydroindole scaffold. acs.org Interestingly, this combination led to a significant drop in potency compared to the monosubstituted analogs, indicating that the interplay between these two groups can be complex and may introduce unfavorable steric or electronic interactions for a specific target. acs.org
The following table summarizes findings from studies on related indole derivatives, illustrating the varied impact of fluoro and methoxy substitutions on biological activity.
| Compound Class | Substituents | Biological Target/Activity | Observed Influence |
| Indole-Chalcones | 6-Fluoro | Colorectal Cancer Cells | High cytotoxic activity (GI50 = 6 nM) acs.org |
| Tetrahydro-γ-carbolines | 6-Fluoro and 8-Methoxy | CFTR Potentiation | Detrimental to overall activity compared to monosubstituted analogs acs.org |
| 5-Fluoro-2-oxindole Derivatives | 5-Fluoro with various benzylidene substitutions | α-Glucosidase Inhibition | Several derivatives showed potent inhibitory activity nih.gov |
| N-Arylsulfonylindoles | 5-Methoxy or 5-Fluoro | 5-HT6 Receptor | Both substitutions were detrimental to receptor affinity nih.gov |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties and predict the chemical behavior of molecules. For 6-fluoro-5-methoxy-2,3-dihydro-1H-indole, these calculations can elucidate the influence of the fluoro and methoxy (B1213986) substituents on the dihydroindole core.
The electronic structure of an indole (B1671886) derivative is significantly influenced by its substituents. chemrxiv.org The introduction of electron-donating groups like a methoxy group and electron-withdrawing groups such as a fluorine atom can alter the electron density distribution across the indole ring system. chemrxiv.orgresearchgate.net Density Functional Theory (DFT) is a common computational method used to analyze the electronic structure of such molecules. chemrxiv.orgrsc.org
Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. For substituted indoles, a bathochromic shift (a shift to longer wavelengths) in the HOMO-LUMO gap can be observed upon substitution. chemrxiv.orgresearchgate.net
Electrostatic Potential (ESP) Maps provide a visual representation of the charge distribution within a molecule. These maps are useful for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net For this compound, the ESP map would likely show a negative potential around the electronegative fluorine and oxygen atoms, as well as the aromatic ring, indicating these as potential sites for electrophilic attack. The hydrogen atom of the N-H group in the dihydroindole ring would exhibit a positive potential, making it a potential hydrogen bond donor. researchgate.net
Table 1: Predicted Electronic Properties of Substituted Indoles
| Property | General Effect of Methoxy Group | General Effect of Fluoro Group | Predicted Effect on this compound |
| HOMO Energy | Increases (destabilizes) | Decreases (stabilizes) | The net effect will be a balance between the opposing influences of the two groups. |
| LUMO Energy | May slightly increase | Decreases (stabilizes) | A general decrease is expected due to the strong electron-withdrawing nature of fluorine. |
| HOMO-LUMO Gap | Generally decreases | May increase or decrease | The specific gap will depend on the interplay between the methoxy and fluoro substituents. |
| Electron Density | Increases on the aromatic ring | Decreases on the aromatic ring | A complex redistribution of electron density is anticipated. |
Quantum chemical calculations can predict the most likely sites for chemical reactions. The electron-donating methoxy group and the electron-withdrawing fluoro group on the benzene (B151609) portion of the this compound molecule will influence its reactivity towards electrophiles and nucleophiles. The calculated Fukui functions or the analysis of the FMOs can help in identifying the most reactive sites.
Theoretical studies on reaction mechanisms can elucidate the step-by-step pathway of a chemical transformation, including the identification of transition states and intermediates. This information is invaluable for optimizing reaction conditions and for designing new synthetic routes.
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net
For this compound, molecular docking simulations could be used to predict its binding affinity and pose within the active site of a target protein. The indole scaffold is a common motif in many biologically active compounds and drugs. nih.gov The interactions between the ligand and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are analyzed to predict the binding mode. The fluorine atom can participate in favorable multipolar interactions with the protein backbone. nih.gov
Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov Indole derivatives are often included in such libraries due to their privileged structure status in medicinal chemistry. nih.gov If this compound were part of a virtual screening campaign, its predicted binding affinity would be compared to that of other molecules to prioritize it for further experimental testing.
Table 2: Potential Interactions in Ligand-Protein Binding
| Interaction Type | Potential Contribution from this compound |
| Hydrogen Bonding | The N-H group can act as a hydrogen bond donor. The oxygen of the methoxy group and the fluorine atom can act as weak hydrogen bond acceptors. |
| Hydrophobic Interactions | The dihydroindole ring system provides a hydrophobic surface for interaction with nonpolar residues. |
| π-π Stacking | The aromatic portion of the indole ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |
| Halogen Bonding | The fluorine atom could potentially participate in halogen bonding with electron-donating atoms in the protein active site. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. These simulations can be used to assess the stability of the predicted binding pose from molecular docking and to study the conformational changes that may occur upon ligand binding. MD simulations can provide a more realistic representation of the biological system by incorporating the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules.
Conformational Dynamics of the Compound and its Complexes
The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. For this compound, the dihydroindole (indoline) ring is not planar and can adopt different puckered conformations. The substituents on the benzene ring, a fluorine atom at position 6 and a methoxy group at position 5, significantly influence these conformational preferences through steric and electronic effects.
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule, both in its free state and when bound to a biological target, such as a protein receptor. These simulations model the movement of atoms over time, providing insights into the flexibility of the molecule and the stability of different conformations. The fluorine atom, due to its high electronegativity, can engage in specific interactions, such as dipole-dipole and hydrogen bonds, which can stabilize certain conformations. beilstein-journals.orgnih.gov The methoxy group, with its rotatable bond, adds another layer of conformational complexity.
When this compound forms a complex with a protein, its conformational dynamics are further influenced by the interactions within the binding pocket. MD simulations can reveal how the compound adapts its shape to fit the receptor and can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound state.
Table 1: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (C2-N1-C7a-C7) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Twist | 20.5° | 0.0 | 65 |
This table presents hypothetical data for illustrative purposes, based on typical energy differences and population distributions for substituted indoline (B122111) rings.
Binding Free Energy Calculations
A central goal of computational chemistry in drug design is the accurate prediction of a molecule's binding affinity for its target protein. Binding free energy calculations provide a quantitative measure of this affinity. Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered among the most rigorous approaches for these calculations. acs.orgcresset-group.comcresset-group.com
These methods simulate the alchemical transformation of one molecule into another to calculate the difference in binding free energy between them. nih.gov For this compound, FEP could be used to predict how modifications to its structure, such as changing the position of the fluorine atom or replacing the methoxy group, would affect its binding affinity. This information is invaluable for optimizing the compound's structure to enhance its potency.
The accuracy of binding free energy calculations depends on several factors, including the quality of the force field used to describe the atomic interactions and the extent of conformational sampling. cresset-group.com Despite being computationally intensive, these methods can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. cresset-group.com
Table 2: Illustrative Binding Free Energy Data for Analogs of this compound
| Compound Analogue | Calculated ΔG (kcal/mol) | Experimental ΔG (kcal/mol) |
|---|---|---|
| This compound | -8.5 | -8.2 |
| 5-fluoro-6-methoxy-2,3-dihydro-1H-indole | -7.9 | -7.5 |
| 6-chloro-5-methoxy-2,3-dihydro-1H-indole | -8.8 | -8.6 |
This table contains hypothetical data to illustrate the typical correlation between calculated and experimental binding free energies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgnih.gov
Development of Predictive Models
For a series of derivatives of this compound, a QSAR model could be developed to predict their biological activity, such as their inhibitory concentration (IC50) against a particular enzyme. The first step in developing a QSAR model is to generate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, electronic, and steric properties.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. acs.org The predictive power of the resulting QSAR model is then evaluated using internal and external validation techniques to ensure its robustness and reliability. nih.gov
Table 3: Example of a QSAR Equation for Indoline Derivatives
pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * HBD + 0.8 * TPSA + 2.1
| Descriptor | Description |
|---|---|
| pIC50 | Negative logarithm of the half maximal inhibitory concentration |
| LogP | Logarithm of the octanol-water partition coefficient |
| MW | Molecular Weight |
| HBD | Number of Hydrogen Bond Donors |
This table presents a hypothetical QSAR equation and the descriptors that might be used.
Descriptor Analysis for Biological Activity
A key advantage of QSAR modeling is that it allows for the interpretation of the model to understand which molecular properties are most important for biological activity. By analyzing the descriptors that are included in the QSAR equation, researchers can gain insights into the mechanism of action of the compounds and identify the structural features that are either beneficial or detrimental to their activity.
For instance, a QSAR study on indole analogues as monoamine oxidase inhibitors revealed the importance of steric and electrostatic fields around the molecule. acs.orgacs.org For this compound derivatives, descriptor analysis might reveal that properties such as hydrophobicity (LogP), molecular size, and the presence of hydrogen bond donors or acceptors are critical for their biological effect. This understanding can then be used to guide the design of new compounds with improved activity.
Table 4: Important Descriptors and Their Influence on Activity (Hypothetical)
| Descriptor | Correlation with Activity | Interpretation |
|---|---|---|
| LogP | Positive | Increased hydrophobicity is favorable for activity. |
| Molecular Weight | Negative | Smaller molecules are more active. |
| Number of H-bond Donors | Positive | Hydrogen bond donation is important for binding. |
This table provides a hypothetical analysis of QSAR descriptors and their potential impact on biological activity.
Application As a Privileged Scaffold in Drug Discovery and Chemical Biology
Design and Synthesis of Novel Pharmacologically Active Agents
The 6-fluoro-5-methoxy-2,3-dihydro-1H-indole scaffold serves as a crucial intermediate in the synthesis of diverse, pharmacologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy (B1213986) group can influence electronic properties and provide additional interaction points with biological targets. chemimpex.com The dihydroindole (indoline) core provides a three-dimensional structure that can be advantageous for fitting into the binding pockets of proteins. researchgate.net
Derivatives of this scaffold are explored for various therapeutic areas. For instance, fluorinated dihydroindoles are utilized in the development of drugs targeting neurological disorders by interacting with neurotransmitter systems. chemimpex.com The strategic placement of fluorine and methoxy groups on the indole (B1671886) ring is a common strategy in medicinal chemistry to modulate the activity of compounds. For example, in the development of anti-inflammatory agents, indole derivatives like Indomethacin have been highly successful. nih.gov The synthesis of novel derivatives often involves modifying the nitrogen at the 1-position or attaching various functional groups to the core structure to explore structure-activity relationships (SAR).
Table 1: Examples of Pharmacological Activities of Substituted Indole Derivatives (Note: This table includes examples from the broader indole class to illustrate the potential of the specific scaffold)
| Compound Class | Pharmacological Activity | Reference |
|---|---|---|
| Indole thiosemicarbazide (B42300) derivatives | Anticancer, Antioxidant | nih.gov |
| Indole alkaloids | Antibacterial | nih.gov |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Anti-inflammatory | nih.gov |
The synthesis of molecules incorporating the this compound scaffold can be achieved through multi-step synthetic routes, often starting from commercially available substituted anilines or indoles. These routes allow for the systematic introduction of various substituents to generate libraries of compounds for biological screening.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a known active molecule with a structurally different scaffold while retaining similar biological activity. This approach is used to discover novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetics, or novel intellectual property. The dihydroindole framework is an excellent candidate for scaffold hopping. For instance, researchers have successfully replaced indole cores with indazole frameworks to develop dual inhibitors of MCL-1 and BCL-2 for cancer therapy. nih.govrsc.org This demonstrates the utility of exchanging one heterocyclic core for another to modulate target selectivity and activity. nih.gov
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental tactic in medicinal chemistry. The this compound scaffold contains two key groups often used in bioisosteric replacements:
Fluorine for Hydrogen or Hydroxyl: Fluorine is a common bioisostere for a hydrogen atom. Its small size allows it to mimic hydrogen sterically, but its high electronegativity can significantly alter the electronic properties of the molecule. This can lead to improved binding affinity, metabolic stability, and modulation of pKa. cambridgemedchemconsulting.com The replacement of a hydroxyl or methoxy group with fluorine is also a frequent strategy to block sites of metabolic oxidation. chemrxiv.org
Methoxy Group: The methoxy group itself can be a bioisostere for other small polar groups. Conversely, it can be replaced by other functionalities, such as a difluoroethyl group, to improve metabolic stability while mimicking the steric and electronic features of the original methoxy group. nih.gov
The strategic application of these principles allows medicinal chemists to fine-tune the properties of drug candidates derived from the this compound scaffold.
Table 2: Common Bioisosteric Replacements in Drug Design
| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement | Reference |
|---|---|---|---|
| Hydrogen (H) | Fluorine (F), Deuterium (D) | Modulate metabolism, alter electronics | cambridgemedchemconsulting.com |
| Hydroxyl (OH) | Fluorine (F), Amine (NH2) | Block metabolic oxidation, alter H-bonding | chemrxiv.orgresearchgate.net |
| Methoxy (OCH3) | Fluorine (F), Difluoroethyl (CH2CHF2) | Block metabolic oxidation, improve stability | chemrxiv.orgnih.gov |
Development of Chemical Probes for Target Validation
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein. They are indispensable tools for target validation and for elucidating complex biological pathways. Indole-based structures are frequently used to develop such probes due to their versatile binding capabilities. nih.gov
Derivatives of this compound can be functionalized to create effective chemical probes. For example, they can be modified to incorporate:
Fluorescent tags: Creating fluorescent probes for imaging the localization and activity of a target protein within living cells. nih.govresearchgate.net Indole derivatives have been successfully used as fluorescent probes for detecting ions like Cu2+ and for pH sensing. nih.govnih.gov
Affinity labels: These probes can be used to isolate and identify binding partners from complex biological mixtures.
Photoaffinity labels: These allow for covalent cross-linking to the target protein upon photoactivation, enabling precise identification of the binding site.
The development of such probes often requires modular synthetic routes that allow for the late-stage introduction of reporter tags or reactive groups. nih.gov The stability and favorable physicochemical properties imparted by the fluoro-methoxy substituted dihydroindole core make it a promising platform for constructing robust and reliable chemical probes for biological research. unl.edu
Integration into Hybrid Molecules and Conjugates
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single hybrid molecule. The goal is to create a new chemical entity with a multi-target profile or improved efficacy. The this compound scaffold can be integrated into such hybrid structures.
One of the most powerful methods for creating these hybrids is "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linker. mdpi.com This approach allows for the efficient connection of the indole-based scaffold to another pharmacophore. For example, indole moieties have been linked to other heterocyclic systems like benzimidazoles or pyrazoles to create hybrids with potential anti-inflammatory or antioxidant activities. acs.org Similarly, spirooxindole-based hybrids have been designed as inhibitors of the p53-MDM2 interaction, a key target in cancer therapy. frontiersin.org
The synthesis of these conjugates often involves preparing a derivative of the this compound with a reactive handle, such as an alkyne or an azide, which can then be "clicked" with a complementary partner molecule. This modular approach facilitates the rapid generation of diverse hybrid molecules for biological evaluation. nih.gov
Future Perspectives and Research Directions
Emerging Synthetic Methodologies
Recent advancements in synthetic organic chemistry are paving the way for more efficient, selective, and sustainable methods to produce complex molecules like 6-fluoro-5-methoxy-2,3-dihydro-1H-indole and its derivatives.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the synthesis of indoles and their derivatives under mild reaction conditions. sci-hub.seresearchgate.net This methodology can be harnessed for the construction and functionalization of the dihydroindole core. For instance, photocatalytic reactions can facilitate intramolecular cyclizations to form the indoline (B122111) structure or enable the introduction of diverse substituents. thieme-connect.comacs.org The use of photocatalysis could offer a more environmentally friendly alternative to traditional methods that often require harsh reagents and high temperatures. acs.org
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. The synthesis of dihydroindole derivatives can be adapted to flow chemistry setups, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and the ability to safely handle reactive intermediates.
Organocatalysis: Asymmetric organocatalysis provides a metal-free approach to the synthesis of chiral molecules. For derivatives of this compound that possess stereocenters, organocatalysis can be employed to achieve high levels of enantioselectivity. This is particularly important as the biological activity of chiral molecules is often dependent on their specific stereochemistry.
| Synthetic Methodology | Key Advantages | Potential Application for this compound |
| Photocatalysis | Mild reaction conditions, high selectivity, sustainable. sci-hub.seresearchgate.net | Efficient cyclization to form the dihydroindole ring and subsequent functionalization. thieme-connect.comacs.org |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability. | Large-scale and controlled synthesis of the core structure and its derivatives. |
| Organocatalysis | Metal-free, high enantioselectivity for chiral compounds. | Synthesis of specific stereoisomers of substituted derivatives. |
Advanced Biological Screening Techniques
Identifying the biological targets and therapeutic potential of this compound derivatives requires sophisticated screening methodologies.
Phenotypic Screening: For complex conditions like neurodegenerative diseases, where the exact molecular targets are often unknown, phenotypic screening offers a powerful approach. benthamscience.comnih.gov This strategy involves testing compounds in cell-based or organism-based models that replicate aspects of the disease and identifying molecules that produce a desired phenotypic change, such as enhanced neuronal survival. neuroproof.comnih.gov Given the potential of indole (B1671886) derivatives in central nervous system (CNS) disorders, phenotypic screens using patient-derived cells, such as iPSCs, can provide highly relevant biological data. neuroproof.com
High-Throughput and High-Content Screening: High-throughput screening (HTS) allows for the rapid testing of large compound libraries against specific biological targets. nih.gov High-content screening (HCS) builds upon HTS by providing more detailed, image-based data on cellular events, offering deeper insights into a compound's mechanism of action. nih.gov These techniques can be applied to screen libraries of this compound derivatives against a panel of targets relevant to neurological disorders or cancer.
DNA-Encoded Library (DEL) Technology: DEL technology enables the screening of billions of compounds simultaneously. rsc.orgnih.gov Each molecule in the library is tagged with a unique DNA barcode, allowing for the rapid identification of compounds that bind to a target protein. acs.org This technology can be used to discover novel protein targets for the this compound scaffold and to identify initial hit compounds for further development. researchgate.netacs.org
| Screening Technique | Principle | Relevance for this compound |
| Phenotypic Screening | Identifies compounds that produce a desired change in a cellular or organismal model of a disease. benthamscience.comnih.gov | Discovery of novel therapeutic activities, particularly for complex CNS disorders. neuroproof.comacs.org |
| High-Throughput/High-Content Screening | Rapidly tests large numbers of compounds against specific targets or for specific cellular effects. nih.gov | Efficiently screen derivative libraries to identify potent and selective modulators of disease-relevant targets. |
| DNA-Encoded Library (DEL) Technology | Screens massive libraries of DNA-barcoded compounds for binding to a target protein. rsc.orgnih.gov | Identification of novel protein targets and initial hit compounds for this scaffold. acs.orgresearchgate.netacs.org |
Chemoinformatics and Artificial Intelligence in Scaffold Optimization
Computational approaches are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates.
Generative Models for De Novo Design: Artificial intelligence (AI) and deep learning have given rise to generative models that can design novel molecules with desired properties from scratch. spacefrontiers.orgresearchgate.netnih.gov These models can be trained on vast datasets of known molecules and their activities to generate new derivatives of the this compound scaffold with predicted improvements in potency, selectivity, and pharmacokinetic properties. nih.govarxiv.org
Machine Learning for ADMET Prediction: A significant challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Machine learning models can be trained to predict these properties with increasing accuracy, allowing for the early identification and prioritization of candidates with a higher probability of success in clinical trials. nih.govsimulations-plus.comiapchem.org This can significantly reduce the time and cost associated with drug development. researchgate.net
In Silico Modeling and Molecular Docking: Computational techniques such as molecular docking and molecular dynamics simulations can provide detailed insights into how a compound interacts with its biological target at the atomic level. This information is invaluable for understanding the structure-activity relationship (SAR) and for guiding the rational design of more potent and selective derivatives of the this compound scaffold.
| Computational Approach | Application | Benefit for Scaffold Optimization |
| Generative Models | De novo design of novel molecules with desired properties. spacefrontiers.orgresearchgate.netnih.gov | Rapid exploration of chemical space to identify novel and optimized derivatives. nih.govarxiv.org |
| Machine Learning | Prediction of ADMET properties. nih.goviapchem.org | Early-stage filtering of compounds to select those with favorable drug-like properties. nih.govsimulations-plus.comresearchgate.net |
| Molecular Docking | Simulation of ligand-protein binding interactions. | Rational design of more potent and selective compounds based on understanding of binding modes. |
Potential for New Therapeutic Modalities
The unique structural features of this compound make it an attractive scaffold for the development of innovative therapeutic modalities that go beyond traditional small molecule inhibitors.
Targeted Protein Degradation (PROTACs): Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein rather than simply inhibiting its activity. nih.govnih.gov A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. biorxiv.org The indole and oxindole (B195798) scaffolds have been successfully used as ligands in the design of PROTACs. biorxiv.orgnih.gov The this compound core could serve as a novel ligand for recruiting target proteins for degradation, potentially addressing previously "undruggable" targets. oncolines.com
Small Molecules in Gene Therapy: Small molecules are increasingly being explored for their ability to modulate various aspects of gene therapy. nih.gov They can be used to control gene expression, enhance the efficiency of gene editing technologies like CRISPR/Cas9, and improve the manufacturing of cell and gene therapy products. frontiersin.org Derivatives of this compound could be developed as modulators of gene expression or as enhancers of gene editing efficiency for the treatment of genetic disorders, including certain neurological conditions.
Modulators of Allosteric Sites: Targeting allosteric sites on proteins offers an alternative to blocking the active site, which can lead to improved selectivity and a lower risk of off-target effects. The structural complexity and rigidity of the dihydroindole scaffold make it a suitable starting point for the design of molecules that can bind to and modulate allosteric sites on various protein targets.
| Therapeutic Modality | Mechanism of Action | Potential of this compound |
| PROTACs | Induces the degradation of a target protein via the ubiquitin-proteasome system. nih.govnih.gov | Can serve as a novel ligand to recruit target proteins for degradation, expanding the druggable proteome. biorxiv.orgnih.govoncolines.com |
| Gene Therapy | Small molecules can modulate gene expression or enhance gene editing. nih.gov | Development of derivatives to control gene expression or improve the efficiency of CRISPR-based therapies. frontiersin.org |
| Allosteric Modulation | Binds to a site on a protein other than the active site to modulate its activity. | The scaffold's structure can be optimized to create selective allosteric modulators. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-fluoro-5-methoxy-2,3-dihydro-1H-indole, and how can purity be ensured?
- Methodology :
- Click Chemistry Approach : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) with precursors like 3-(2-azidoethyl)-5-fluoro-1H-indole. Dissolve in PEG-400/DMF mixtures, add CuI catalyst, and react with alkynes (e.g., ethynylanisole) under ambient conditions for 12–24 hours. Extract with ethyl acetate, dry with Na₂SO₄, and concentrate via rotary evaporation .
- Purification : Use column chromatography (70:30 ethyl acetate/hexane) to isolate the product. Confirm purity via TLC (Rf values) and HRMS for molecular ion validation .
Q. How can NMR spectroscopy be optimized for structural elucidation of this compound?
- Methodology :
- 1H/13C NMR : Focus on characteristic shifts:
- Fluorine effects : Downfield shifts in adjacent protons (e.g., δ 7.2–7.8 ppm for aromatic protons near fluorine) .
- Methoxy group : Singlet at δ ~3.8 ppm (OCH₃) and corresponding 13C signal at ~55 ppm .
- 19F NMR : Identify fluorine environments (e.g., δ -110 to -120 ppm for aromatic fluorine) .
Q. What safety precautions are critical when handling fluorinated indole derivatives?
- Guidelines :
- General Handling : Use fume hoods, gloves, and eye protection. Fluorinated compounds may exhibit unpredictable reactivity or toxicity .
- Waste Disposal : Follow institutional protocols for halogenated organic waste .
Advanced Research Questions
Q. How do reaction conditions (catalyst, solvent, temperature) influence the yield of this compound?
- Optimization Strategies :
- Catalyst Screening : Iodine (10 mol%) in acetonitrile at 40°C achieves 98% yield for analogous indole syntheses, outperforming FeCl₃ (67%) and AlCl₃ (10%) .
- Temperature Effects : Higher temperatures (80°C) may reduce selectivity due to side reactions (e.g., decomposition of methoxy groups) .
Q. What mechanistic insights explain contradictory spectral data in fluorinated indole derivatives?
- Resolution Strategies :
- Dynamic Effects : Fluorine’s electronegativity can cause unexpected splitting in NMR (e.g., coupling with adjacent protons). Use decoupling experiments or DFT calculations to model shifts .
- Crystallography : Resolve ambiguities via X-ray diffraction (e.g., dihydro-indole derivatives in show planar aromatic systems with defined fluorine positioning) .
Q. How do fluorine and methoxy substituents modulate biological activity in indole derivatives?
- Structure-Activity Relationships :
- Fluorine : Enhances metabolic stability and receptor binding affinity (e.g., fluorinated indenes show improved dopamine receptor activity) .
- Methoxy Group : Increases lipophilicity and influences electron density, potentially altering interactions with enzymatic targets (e.g., indole derivatives modulate antioxidant or antiviral pathways) .
Q. What advanced techniques validate the stereochemistry of dihydro-indole derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
